molecular formula C12H16Cl2N2O B1522957 8-(3-Aminopropoxy)quinoline dihydrochloride CAS No. 1258649-86-3

8-(3-Aminopropoxy)quinoline dihydrochloride

Cat. No.: B1522957
CAS No.: 1258649-86-3
M. Wt: 275.17 g/mol
InChI Key: VSRJOLFYZVBUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Aminopropoxy)quinoline dihydrochloride is a chemical compound belonging to the quinoline family. It features a quinoline ring attached to an amino group and an ether linkage. This compound was first synthesized in 1973 and has since found numerous applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Aminopropoxy)quinoline dihydrochloride typically involves the reaction of 8-hydroxyquinoline with 3-chloropropylamine under basic conditions to form the ether linkage. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-(3-Aminopropoxy)quinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Reduced quinoline derivatives with modified functional groups.

    Substitution: Substituted quinoline derivatives with new functional groups attached to the amino group.

Scientific Research Applications

8-(3-Aminopropoxy)quinoline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(3-Aminopropoxy)quinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A related compound with a hydroxyl group instead of an amino group.

    8-Aminoquinoline: Similar structure but lacks the ether linkage.

    Quinoline: The parent compound without any functional group modifications.

Uniqueness

8-(3-Aminopropoxy)quinoline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the amino group and the ether linkage allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-quinolin-8-yloxypropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRJOLFYZVBUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCN)N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Aminopropoxy)quinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-(3-Aminopropoxy)quinoline dihydrochloride
Reactant of Route 3
Reactant of Route 3
8-(3-Aminopropoxy)quinoline dihydrochloride
Reactant of Route 4
Reactant of Route 4
8-(3-Aminopropoxy)quinoline dihydrochloride
Reactant of Route 5
Reactant of Route 5
8-(3-Aminopropoxy)quinoline dihydrochloride
Reactant of Route 6
Reactant of Route 6
8-(3-Aminopropoxy)quinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.